molecular formula C21H22Cl2N2O B11513958 1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea

1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea

Cat. No.: B11513958
M. Wt: 389.3 g/mol
InChI Key: QKUBDNRWKJYYFF-UHFFFAOYSA-N
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Description

1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea is an organic compound characterized by the presence of two cyclobutyl groups each substituted with a 3-chlorophenyl group, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea typically involves the reaction of 1-(3-chlorophenyl)cyclobutylamine with an isocyanate derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atoms.

Scientific Research Applications

1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,5-dichlorophenyl)urea: Similar structure but with different substituents on the phenyl rings.

    N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Another cyclobutyl derivative with different functional groups.

Uniqueness

1,3-Bis[1-(3-chlorophenyl)cyclobutyl]urea is unique due to its specific substitution pattern and the presence of the urea linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22Cl2N2O

Molecular Weight

389.3 g/mol

IUPAC Name

1,3-bis[1-(3-chlorophenyl)cyclobutyl]urea

InChI

InChI=1S/C21H22Cl2N2O/c22-17-7-1-5-15(13-17)20(9-3-10-20)24-19(26)25-21(11-4-12-21)16-6-2-8-18(23)14-16/h1-2,5-8,13-14H,3-4,9-12H2,(H2,24,25,26)

InChI Key

QKUBDNRWKJYYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Cl)NC(=O)NC3(CCC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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